
3,6,9,12,15-Pentaoxaoctadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxaoctadecan-1-ol is an organic compound belonging to the class of polyethylene glycols. These compounds are characterized by the presence of multiple ethylene oxide units, which confer unique properties such as solubility in water and organic solvents. The molecular formula of this compound is C12H26O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaoctadecan-1-ol typically involves the polymerization of ethylene oxide. This process can be catalyzed by various agents, including strong bases like potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer length .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, often employing continuous flow systems to maintain consistent reaction conditions. The final product is purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaoctadecan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form simpler alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3,6,9,12,15-Pentaoxaoctadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of cosmetics, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaoctadecan-1-ol involves its interaction with various molecular targets. It can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. In biological systems, it can interact with cell membranes, enhancing the permeability and delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Similar structure but with one less ethylene oxide unit.
3,6,9,12,15-Pentaoxanonadecan-1-ol: Contains additional ethylene oxide units, resulting in different physical properties.
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Longer chain length, leading to higher molecular weight and different solubility characteristics
Uniqueness
3,6,9,12,15-Pentaoxaoctadecan-1-ol is unique due to its specific chain length and the balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring precise control over solubility and reactivity .
Properties
CAS No. |
71563-45-6 |
|---|---|
Molecular Formula |
C13H28O6 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H28O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h14H,2-13H2,1H3 |
InChI Key |
HFXJSFXYJFCTSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



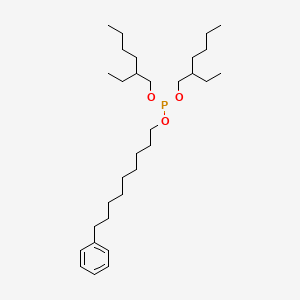
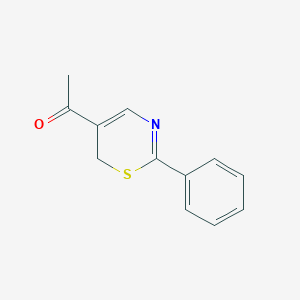
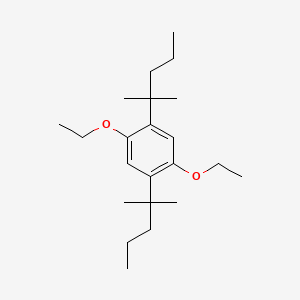
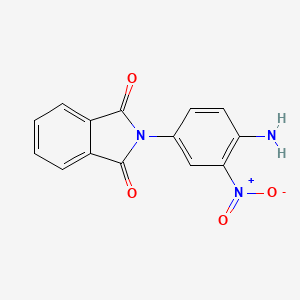
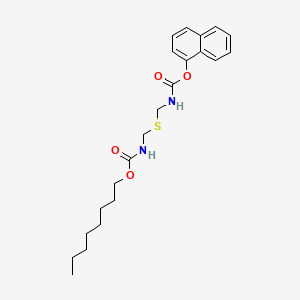
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)

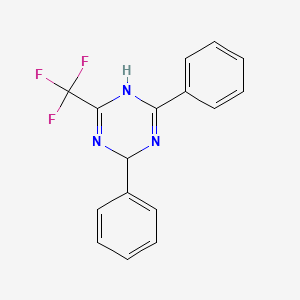
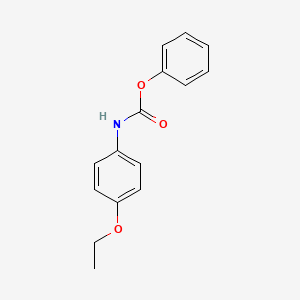
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-](/img/structure/B14477269.png)
